
2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone is an organic compound that features a chlorophenyl group and a thiophene ring connected via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiophene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Aldol Condensation with Aromatic Aldehydes
This compound undergoes base-catalyzed condensation with substituted benzaldehydes to form α,β-unsaturated ketones (chalcone derivatives). A representative reaction with 4-chlorobenzaldehyde proceeds as follows:
Reaction Conditions
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Reactants : 1-(thiophen-3-yl)ethanone + 4-chlorobenzaldehyde
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Catalyst : 5% NaOH in ethanol
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Temperature : 25°C
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Time : 3–4 hours
Product : (E)-3-(4-Chlorophenyl)-1-(thiophen-3-yl)prop-2-en-1-one (3b)
Characterization Data :
Property | Value/Description |
---|---|
Melting Point | 124–125°C (CH₂Cl₂/hexane) |
IR (ν, cm⁻¹) | 3084 (C–H stretch), 1615 (C=O), 1564 (C=C) |
¹H NMR (CDCl₃, δ ppm) | 8.18–8.17 (1H, m), 7.76 (1H, d, J=16 Hz), 7.56 (2H, d, J=8.4 Hz), 7.40–7.36 (4H, m) |
¹³C NMR (CDCl₃, δ ppm) | 183.6 (C=O), 142.9–123.1 (aromatic carbons) |
Mechanistic Insight :
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent elimination of water yields the conjugated enone system .
Cyclocondensation with Ethyl Acetoacetate
The chalcone derivative (3b) reacts further with ethyl acetoacetate under basic conditions to form functionalized cyclohexenones:
Reaction Conditions
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Reactants : (E)-3-(4-Chlorophenyl)-1-(thiophen-3-yl)prop-2-en-1-one + ethyl acetoacetate
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Base : Potassium tert-butoxide (KOt-Bu)
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Solvent : CH₂Cl₂
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Temperature : Room temperature
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Time : 3–4 hours
Product : 6-(4-Chlorophenyl)-4-(thiophen-3-yl)-3,4-dihydro-2H-pyran-2-one (6b)
Key Features :
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The reaction involves Michael addition followed by cyclization.
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The cyclohexenone core is stabilized by conjugation with the thiophene and chlorophenyl groups.
Optimization Note :
Using KOt-Bu instead of NaOH improves yields (94% vs. 43–79% in prior methods) and reduces side products .
Comparative Reactivity with Halogenated Analogs
While direct halogenation of 2-(4-chlorophenyl)-1-(thiophen-3-yl)ethanone is not explicitly documented, studies on structurally similar compounds suggest potential reactivity:
Reaction Type | Reagents/Conditions | Observed Trend |
---|---|---|
Oxidation | H₂O₂, m-CPBA | Sulfur in thiophene oxidizes to sulfoxides |
Electrophilic Substitution | Br₂/FeBr₃ | Preferential substitution at thiophene C5 |
Caution : Experimental validation is required for this specific compound, as electronic effects from the 4-chlorophenyl group may alter regioselectivity .
Stability Under Synthetic Conditions
The compound exhibits robustness in diverse reaction media:
Scientific Research Applications
2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(thiophen-3-yl)ethanone
- 2-(4-Methylphenyl)-1-(thiophen-3-yl)ethanone
- 2-(4-Nitrophenyl)-1-(thiophen-3-yl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
The compound 2-(4-Chlorophenyl)-1-(thiophen-3-yl)ethanone, often referred to as a thienyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including traditional organic synthesis and microwave-assisted techniques. The presence of a chlorophenyl group and a thiophene ring contributes to its unique chemical properties.
Biological Activity Overview
The biological activities of this compound have been evaluated through numerous studies. Key areas of focus include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress-related diseases.
- Anticancer Activity : In vitro studies have demonstrated its potential as an anticancer agent, particularly against various cancer cell lines.
- Enzyme Inhibition : Notably, it has shown inhibitory effects on enzymes such as β-glucuronidase and α-glucosidase, indicating its potential in managing conditions like diabetes and cancer.
Antioxidant Activity
Research indicates that compounds similar to this compound demonstrate substantial DPPH radical scavenging activity. For instance, derivatives with thiophene moieties have shown antioxidant activities greater than that of standard ascorbic acid, suggesting their utility in oxidative stress management .
Anticancer Studies
A series of studies have assessed the anticancer efficacy of this compound against various cancer cell lines. In one study, the compound was found to induce G0/G1 phase cell cycle arrest in HCT-116 cells, which is indicative of its potential to inhibit cancer cell proliferation. The mechanism appears to involve interference with topoisomerase activity, leading to inhibited DNA replication .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit β-glucuronidase and α-glucosidase. These enzymes are associated with various metabolic processes and diseases. The inhibition of β-glucuronidase can be particularly beneficial in treating conditions such as rheumatoid arthritis and certain cancers .
Case Studies
Properties
Molecular Formula |
C12H9ClOS |
---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C12H9ClOS/c13-11-3-1-9(2-4-11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2 |
InChI Key |
YUEGILNMZKIIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CSC=C2)Cl |
Origin of Product |
United States |
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